molecular formula C14H15NO3 B187720 Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate CAS No. 53164-33-3

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B187720
CAS No.: 53164-33-3
M. Wt: 245.27 g/mol
InChI Key: OEUFVSIWKSCSMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO3. This compound is part of the quinoline family, which is known for its diverse pharmacological activities and applications in medicinal and industrial chemistry .

Mechanism of Action

Target of Action:

“Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate” (let’s call it “EDQ”) likely exerts its effects by binding to specific cellular receptors. Receptors are essential components that mediate a drug’s action. In most cases, drugs need to bind to receptors to produce a cellular response. These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action:

EDQ interacts with its target receptors, leading to downstream signaling events The exact receptors and signaling pathways involved would require further investigation. Depending on the receptor type, EDQ may act as an agonist (activating the receptor), a partial agonist (partially activating it), an antagonist (blocking the receptor), or even an inverse agonist (reducing basal activity) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • 5,7-Dibromo-8-hydroxyquinoline

Uniqueness

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .

Biological Activity

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (EDQ) is a quinoline derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of EDQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDQ features a quinoline structure characterized by a bicyclic system composed of a benzene and a pyridine ring. Its molecular formula is C12H13NO3, with a molecular weight of approximately 245.274 g/mol. The compound includes an ethyl ester group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. Key physical properties include:

PropertyValue
Density~1.2 g/cm³
Boiling Point~373.1 °C
Flash Point~179.4 °C

Antimicrobial Activity

Research indicates that EDQ exhibits antimicrobial properties . Quinoline derivatives are known for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related quinoline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The exact mechanism by which EDQ exerts its antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

EDQ has been evaluated for its anticancer potential . Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as NF-κB and COX-2 .

Antioxidant Activity

The compound also shows antioxidant activity , which is crucial for combating oxidative stress-related diseases. Quinoline derivatives are known to scavenge free radicals and enhance the body's antioxidant defense mechanisms . This property makes EDQ a candidate for further research in the context of neurodegenerative diseases and aging.

Target Receptors

EDQ likely interacts with specific cellular receptors to exert its biological effects. These interactions can lead to downstream signaling events that influence various cellular processes. The precise receptors involved in EDQ's action remain to be elucidated; however, it may act as an agonist or antagonist depending on the receptor type .

Signaling Pathways

The biological mechanisms underlying EDQ's activities often involve interactions with cellular pathways and enzymes. For example, its anticancer effects may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinoline derivatives, including EDQ, against E. coli and Candida albicans. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that EDQ induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. This finding supports the notion that EDQ could be developed as a lead compound for anticancer therapies .
  • Oxidative Stress Studies : A recent investigation into the antioxidant properties of EDQ revealed that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role in neuroprotective strategies .

Properties

IUPAC Name

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUFVSIWKSCSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351571
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-33-3
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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